molecular formula C10H12INO2 B14715690 methyl N-(2-iodo-1-phenylethyl)carbamate CAS No. 22139-26-0

methyl N-(2-iodo-1-phenylethyl)carbamate

Katalognummer: B14715690
CAS-Nummer: 22139-26-0
Molekulargewicht: 305.11 g/mol
InChI-Schlüssel: RPGPHTCXKBGYRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl N-(2-iodo-1-phenylethyl)carbamate is an organic compound with the molecular formula C10H12INO2. It is a derivative of carbamic acid and features an iodine atom attached to a phenylethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl N-(2-iodo-1-phenylethyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-iodo-1-phenylethylamine with methyl chloroformate in the presence of a base such as calcium hydroxide. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbamate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include crystallization or chromatography techniques to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl N-(2-iodo-1-phenylethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Methyl N-(2-iodo-1-phenylethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of methyl N-(2-iodo-1-phenylethyl)carbamate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The carbamate group can undergo hydrolysis, releasing active amines that interact with biological pathways. These interactions can modulate enzyme activity, protein function, and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl N-(2-iodo-1-phenylethyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and influence its interactions with molecular targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

22139-26-0

Molekularformel

C10H12INO2

Molekulargewicht

305.11 g/mol

IUPAC-Name

methyl N-(2-iodo-1-phenylethyl)carbamate

InChI

InChI=1S/C10H12INO2/c1-14-10(13)12-9(7-11)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,13)

InChI-Schlüssel

RPGPHTCXKBGYRX-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)NC(CI)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.